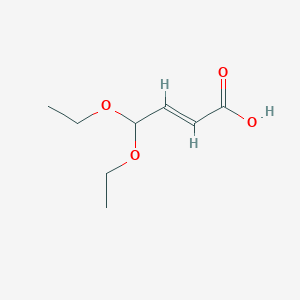

4,4-Diethoxybut-2-enoic acid

説明

4,4-Diethoxybut-2-enoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of butenoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom

特性

分子式 |

C8H14O4 |

|---|---|

分子量 |

174.19 g/mol |

IUPAC名 |

(E)-4,4-diethoxybut-2-enoic acid |

InChI |

InChI=1S/C8H14O4/c1-3-11-8(12-4-2)6-5-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/b6-5+ |

InChIキー |

XNKRDHJUWKSZKA-AATRIKPKSA-N |

異性体SMILES |

CCOC(/C=C/C(=O)O)OCC |

正規SMILES |

CCOC(C=CC(=O)O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 4,4-Diethoxybut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the reaction of dimethoxy acetaldehyde with triethyl phosphonoacetate in the presence of potassium carbonate and tetrahydrofuran .

Industrial Production Methods: Industrial production of 4,4-Diethoxybut-2-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Ester Hydrolysis

The ethoxy groups undergo hydrolysis under acidic or basic conditions to yield 4-oxobut-2-enoic acid derivatives.

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| H<sub>3</sub>O<sup>+</sup> (aqueous acid, reflux) | 4-Oxobut-2-enoic acid + ethanol | Acid-catalyzed nucleophilic acyl substitution; ethoxy group replaced by hydroxyl. |

| NaOH (aqueous base, heat) | Sodium 4-oxobut-2-enoate + ethanol | Base-promoted saponification; forms carboxylate salt. |

Key Insight : Hydrolysis rates depend on steric hindrance from the ethoxy groups, with acidic conditions favoring faster conversion.

Alkylation Reactions

The carboxylic acid group participates in alkylation to form esters or amides.

| Reagents/Conditions | Products | Yield & Selectivity |

|---|---|---|

| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> (DMF, 60°C) | Methyl 4,4-diethoxybut-2-enoate | High yield (>80%) due to mild conditions. |

| R-NH<sub>2</sub>, DCC (dry THF) | 4,4-Diethoxybut-2-enamide derivatives | Moderate yield (50–70%); competing hydrolysis observed. |

Mechanism : The carbonyl oxygen acts as a nucleophile, attacking alkyl halides or activated amines in the presence of coupling agents.

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael additions with nucleophiles.

| Nucleophile | Conditions | Products |

|---|---|---|

| Grignard reagents (RMgX) | Dry ether, 0°C → RT | 4,4-Diethoxy-3-alkylbut-2-enoic acid derivatives |

| Thiols (RSH) | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | 3-Sulfanyl-4,4-diethoxybutanoic acid derivatives |

Stereochemical Outcome : Additions to the β-carbon proceed with anti selectivity due to steric effects from the ethoxy groups .

Reduction Reactions

The double bond and carbonyl group are susceptible to reduction.

| Reagents | Conditions | Products |

|---|---|---|

| H<sub>2</sub>, Pd/C | Ethanol, 25°C, 1 atm | 4,4-Diethoxybutanoic acid (saturated acid) |

| NaBH<sub>4</sub>, MeOH | 0°C → RT | Partial reduction to allylic alcohol derivatives |

Limitations : Catalytic hydrogenation risks over-reduction of the ethoxy groups, while borohydride selectively targets the carbonyl .

Oxidation Reactions

Controlled oxidation modifies the double bond or ethoxy groups.

| Oxidizing Agent | Products | Selectivity |

|---|---|---|

| KMnO<sub>4</sub> (acidic) | 4,4-Diethoxybutaned |

科学的研究の応用

4,4-Diethoxybut-2-enoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Medicine: Research has explored its use in developing pharmaceuticals with various therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4,4-Diethoxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxy groups and the conjugated double bond play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

類似化合物との比較

4,4-Dimethoxybut-2-enoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.

4-Oxobut-2-enoic acid: Lacks the ethoxy groups and has different reactivity and applications.

Uniqueness: 4,4-Diethoxybut-2-enoic acid is unique due to the presence of ethoxy groups, which influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-diethoxybut-2-enoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification or phosphorylation of butenoic acid derivatives. For example, phosphorylation of 4-hydroxybut-2-enoic acid with diethyl phosphite under anhydrous conditions can yield 4,4-diethoxybut-2-enoic acid. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., pyridine) significantly affect yields. Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical steps .

Q. How can researchers verify the structural integrity of 4,4-diethoxybut-2-enoic acid post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show peaks for the ethoxy groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the α,β-unsaturated carboxylic acid (δ 5.8–6.3 ppm for CH=CH).

- FT-IR : Confirm ester (C=O stretch ~1730 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) functionalities.

- Mass Spectrometry : Exact mass should match the molecular formula (CHOP, exact mass 242.0658) .

Q. What safety protocols are essential when handling 4,4-diethoxybut-2-enoic acid in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact due to potential irritancy. Waste must be segregated and disposed via certified chemical waste services. Emergency procedures for spills (neutralization with sodium bicarbonate) should be pre-established .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 4,4-diethoxybut-2-enoic acid in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the phosphoryl group’s electrophilic nature can be quantified via Fukui indices. Molecular dynamics simulations further reveal solvent effects on reaction pathways .

Q. What strategies resolve contradictions in crystallographic data for 4,4-diethoxybut-2-enoic acid derivatives?

- Methodological Answer : Use SHELXL for refinement, especially for high-resolution or twinned data. Validate models with R-factors (<5% for R) and residual electron density maps. Cross-check against spectroscopic data to confirm bond lengths/angles. Discrepancies may arise from solvent inclusion or disorder, requiring iterative refinement .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .

Q. What advanced analytical techniques are suited for studying intermolecular interactions of 4,4-diethoxybut-2-enoic acid in supramolecular assemblies?

- Methodological Answer : Employ X-ray crystallography for crystal packing analysis and hydrogen-bonding networks. Pair with Raman spectroscopy to probe weak interactions (e.g., van der Waals forces). Surface Plasmon Resonance (SPR) can quantify binding affinities with biological targets .

Data Analysis & Reporting Standards

Q. How should researchers address limitations in experimental data, such as low yields or spectral noise?

- Methodological Answer : Apply error analysis (e.g., standard deviation across triplicate trials) and use statistical tools (t-tests, ANOVA) to validate significance. For spectral noise, employ Fourier-transform smoothing or baseline correction algorithms. Transparently report limitations in the "Discussion" section, linking them to potential improvements (e.g., alternative catalysts or purification methods) .

Q. What frameworks ensure reproducibility in synthesizing and characterizing 4,4-diethoxybut-2-enoic acid?

- Methodological Answer : Adhere to CONSORT-EHEALTH guidelines for methodological transparency:

- Document reaction conditions (time, temperature, solvent ratios) in detail.

- Publish raw data (NMR spectra, chromatograms) in supplementary materials.

- Declare conflicts of interest (e.g., proprietary synthesis methods) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。